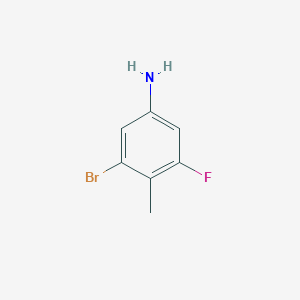

3-Bromo-5-fluoro-4-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSVBVGSPMLRRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703900 | |

| Record name | 3-Bromo-5-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207110-35-8 | |

| Record name | 3-Bromo-5-fluoro-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207110-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 3-bromo-5-fluoro-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-5-fluoro-4-methylaniline (CAS No. 207110-35-8): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Anilines

In the landscape of modern medicinal chemistry, polysubstituted anilines are indispensable scaffolds. Their inherent reactivity and the nuanced electronic effects of their substituents allow for the construction of complex molecular architectures with tailored pharmacological profiles. 3-Bromo-5-fluoro-4-methylaniline, with its unique arrangement of a bromine atom, a fluorine atom, and a methyl group on the aniline core, represents a strategically designed building block for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, offering insights for its effective utilization in drug discovery programs.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 207110-35-8 | [1][2][3] |

| Molecular Formula | C₇H₇BrFN | [1][2] |

| Molecular Weight | 204.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=C(C=C(C=C1Br)N)F | [1] |

| InChIKey | PYSVBVGSPMLRRH-UHFFFAOYSA-N | [1] |

| Predicted pKa | 2.94 ± 0.10 | |

| Predicted XLogP3 | 2.4 | [1] |

The strategic placement of the bromo, fluoro, and methyl groups on the aniline ring imparts a unique combination of steric and electronic properties, which are critical for its reactivity and its ability to interact with biological targets.

Synthesis of this compound: A Plausible Retrosynthetic Approach

While specific, detailed synthetic protocols for this compound are not extensively published in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of polysubstituted anilines. A common strategy involves the functionalization of a commercially available precursor, followed by the reduction of a nitro group to the desired aniline.

A logical retrosynthetic analysis suggests that this compound can be prepared from a suitable nitrotoluene precursor. The synthesis of a related compound, 3-bromo-4-methylaniline, often starts with the bromination of 4-nitrotoluene, followed by the reduction of the nitro group.[4]

Proposed Synthetic Workflow

Sources

- 1. This compound | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 207110-35-8 | AChemBlock [achemblock.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-fluoro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

3-Bromo-5-fluoro-4-methylaniline, a halogenated and methylated aniline derivative, represents a class of chemical building blocks with significant potential in the fields of medicinal chemistry and materials science. The strategic placement of bromo, fluoro, and methyl groups on the aniline scaffold imparts a unique combination of steric and electronic properties. This guide provides a comprehensive overview of the core physical properties of this compound, detailing its chemical identity, predicted and experimentally-derived physical characteristics, and the established methodologies for their empirical determination. Understanding these fundamental properties is paramount for its effective utilization in synthesis, process development, and the rational design of novel molecular entities.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular complexity. The fluorine atom, a common bioisostere for hydrogen, can significantly influence metabolic stability, binding affinity, and pKa of the parent molecule. The methyl group provides a lipophilic component and can influence the conformational preferences of the molecule. This trifecta of functionalization makes this compound a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Chemical Identity and Molecular Structure

A foundational understanding of this compound begins with its precise chemical identity and structural representation.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 207110-35-8 | [1][2] |

| Molecular Formula | C₇H₇BrFN | [1][2][3] |

| Molecular Weight | 204.04 g/mol | [1][2][3] |

| Canonical SMILES | CC1=C(C=C(C=C1Br)N)F | [1] |

| InChI Key | PYSVBVGSPMLRRH-UHFFFAOYSA-N | [1][3] |

The molecular structure, characterized by a benzene ring substituted with an amino group, a bromine atom, a fluorine atom, and a methyl group, is depicted below. The relative positions of these substituents are critical to the molecule's overall properties and reactivity.

Core Physical Properties: A Blend of Prediction and Analogy

Direct experimental data for all physical properties of this compound are not extensively reported in the public domain. Therefore, this guide presents a combination of predicted values from computational models and analogous data from structurally similar compounds to provide a comprehensive profile.

| Property | Predicted/Analogous Value | Comments and Rationale |

| Melting Point (°C) | Not available | The melting point of the isomeric 5-Bromo-4-fluoro-2-methylaniline is reported as 86-90 °C.[4] Due to the different substitution pattern, the melting point of this compound may differ and requires experimental determination. |

| Boiling Point (°C) | 259 | This value is predicted and also listed by some suppliers.[5][6] It is consistent with the expected increase in boiling point due to the presence of halogens and the overall molecular weight. |

| Density (g/cm³) | 1.589 (Predicted) | [6] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents. | Aniline itself has limited solubility in water (3.6 g/100 mL).[7] The presence of a larger, halogenated aromatic ring in this compound is expected to further decrease aqueous solubility. It is anticipated to be soluble in common organic solvents like ethanol, methanol, acetone, and DMSO, a common characteristic for substituted anilines.[8] |

| pKa | 2.94 (Predicted) | [6] The electron-withdrawing effects of the bromine and fluorine atoms are expected to decrease the basicity of the aniline nitrogen, resulting in a lower pKa compared to aniline (pKa = 4.6). |

| XLogP3 | 2.4 (Computed) | [1] This value indicates a moderate level of lipophilicity, which is a key parameter in drug design for predicting membrane permeability and absorption. |

| Flash Point (°C) | 111 (Predicted) | [6] |

Experimental Protocols for Physical Property Determination

To ensure the scientific integrity of research and development, the empirical determination of physical properties is crucial. The following section outlines standardized, field-proven protocols for characterizing this compound.

Workflow for Comprehensive Characterization

The logical flow for characterizing a new batch or synthesized sample of this compound is outlined below. This workflow ensures a systematic approach, starting from basic identity and purity checks to more detailed structural and physical property analysis.

Caption: A logical workflow for the comprehensive characterization of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound.

Protocol:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Solubility Profiling: The Shake-Flask Method

This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Protocol:

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a selected solvent (e.g., water, ethanol, methanol, acetone, DMSO).

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the vials are allowed to stand to allow the excess solid to settle. A known volume of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: The filtered solution is diluted to a concentration within the calibration range of a pre-validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The concentration of the analyte in the diluted sample is determined from the calibration curve. The original solubility in the solvent is then calculated by accounting for the dilution factor.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: Typically in the region of 3300-3500 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C stretching (aromatic): In the range of 1450-1600 cm⁻¹.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-F and C-Br stretching: These will appear in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety and Handling: A Prudent Approach

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion: A Versatile Building Block Awaiting Exploration

This compound is a strategically functionalized aromatic amine with considerable potential for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its known and predicted physical properties, alongside robust experimental protocols for their determination. By adhering to these methodologies and safety guidelines, researchers can confidently and effectively utilize this versatile chemical intermediate in their synthetic endeavors, paving the way for the development of novel and impactful molecular innovations.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

AbacipharmTech. This compound. [Link]

-

ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]

-

Quora. What is the best way to make aniline dissolve in water?. [Link]

-

RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. [Link]

Sources

- 1. This compound | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 207110-35-8 | AChemBlock [achemblock.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound CAS#: 207110-35-8 [chemicalbook.com]

- 7. quora.com [quora.com]

- 8. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to 3-Bromo-5-fluoro-4-methylaniline: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of 3-Bromo-5-fluoro-4-methylaniline in Medicinal Chemistry

In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibitors, the strategic selection of molecular building blocks is paramount. This compound has emerged as a compound of significant interest for researchers and drug development professionals. Its unique trifunctionalized aromatic scaffold offers a versatile platform for the synthesis of complex molecular architectures, enabling precise modulation of pharmacokinetic and pharmacodynamic properties.

The presence of bromine, fluorine, and a methyl group on the aniline ring is not coincidental; each substituent serves a distinct and critical purpose. The bromine atom acts as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to introduce further molecular complexity.[1] The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the basicity of the aniline nitrogen. The methyl group provides a point of steric differentiation and can influence the molecule's overall lipophilicity and binding interactions. This strategic combination of functionalities makes this compound a highly valuable intermediate in the synthesis of targeted therapeutics.

This technical guide provides an in-depth exploration of the chemical structure, synthesis, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and incorporation into drug candidates. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 207110-35-8 | AChemBlock[3] |

| Molecular Formula | C₇H₇BrFN | PubChem[2] |

| Molecular Weight | 204.04 g/mol | PubChem[2] |

| Appearance | Solid | |

| Boiling Point | 259 °C | |

| SMILES | CC1=C(C=C(C=C1Br)N)F | PubChem[2] |

| InChIKey | PYSVBVGSPMLRRH-UHFFFAOYSA-N | PubChem[2] |

The arrangement of the bromo, fluoro, and methyl groups on the aniline ring creates a unique electronic and steric environment that dictates its reactivity. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. However, in this molecule, these positions are already substituted, influencing the regioselectivity of further reactions.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The most logical and commonly employed synthetic route to this compound is the electrophilic bromination of 3-fluoro-4-methylaniline. This approach is favored due to the availability of the starting material and the generally high yields and selectivity of the bromination reaction on activated aromatic rings.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward disconnection at the C-Br bond, leading back to the readily available precursor, 3-fluoro-4-methylaniline.

Caption: Retrosynthetic approach for this compound.

Experimental Protocol: Electrophilic Bromination

This protocol describes a robust and scalable method for the synthesis of this compound using N-Bromosuccinimide (NBS) as the brominating agent. NBS is preferred for its ability to provide a low, steady concentration of bromine, which helps to minimize over-bromination and other side reactions.

Materials:

-

3-Fluoro-4-methylaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-methylaniline (1.0 equivalent) in acetonitrile or dichloromethane (approximately 10 mL per gram of aniline).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and enhance regioselectivity.

-

Addition of NBS: Slowly add N-Bromosuccinimide (1.0-1.05 equivalents) portion-wise to the cooled solution over 15-30 minutes. The slow addition helps to maintain a low concentration of the electrophilic bromine species, minimizing the formation of di-brominated byproducts.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The coupling patterns and chemical shifts will be influenced by the electronic effects of the bromo, fluoro, and amino substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C-Br and C-F stretching vibrations in the fingerprint region.

Caption: Analytical workflow for the characterization of this compound.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

Substituted anilines are a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[4] These compounds often serve as the "hinge-binding" motif, forming critical hydrogen bonds with the kinase's ATP-binding pocket. The specific substitution pattern on the aniline ring is crucial for achieving potency and selectivity.

While a specific drug on the market explicitly lists this compound as a starting material is not readily found in public literature, its structural motifs are present in numerous patented kinase inhibitors. For instance, the 2,4,5-substituted pyrimidine core found in Focal Adhesion Kinase (FAK) inhibitors can be readily synthesized from precursors like this compound.[5] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is implicated in various cancers.

The general strategy involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction where the amino group of this compound displaces a leaving group on a heterocyclic core (e.g., a chloropyrimidine). The bromo substituent can then be used in a subsequent cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) to introduce additional diversity and optimize the inhibitor's interaction with the target kinase.

Caption: General synthetic pathway for kinase inhibitors using this compound.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[6][7][8] In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically designed building block with significant potential in medicinal chemistry. Its trifunctionalized nature provides a versatile platform for the synthesis of complex molecules, particularly kinase inhibitors. The synthetic protocol outlined in this guide offers a reliable method for its preparation, and the analytical techniques described are essential for ensuring its quality. As the demand for highly specific and potent targeted therapies continues to grow, the importance of such well-defined and versatile intermediates will undoubtedly increase, making this compound a valuable tool in the arsenal of drug discovery scientists.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). Retrieved from [Link]

- Google Patents. (n.d.). US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

-

National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PubMed Central. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1. Retrieved from [Link]

-

Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (n.d.). Retrieved from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

- Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

- Google Patents. (n.d.). EP2675793B1 - FAK INHIBITORS.

-

MDPI. (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]

- Google Patents. (n.d.). US10519164B2 - Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.

-

PubMed. (2011, September 22). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, December 10). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]

- 2. This compound | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 207110-35-8 | AChemBlock [achemblock.com]

- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to 3-Bromo-5-fluoro-4-methylaniline

This compound is a halogenated and methylated aniline derivative. The presence of bromine, fluorine, and an amino group on the aromatic ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The bromine atom can serve as a handle for various cross-coupling reactions, while the fluoro and amino groups can influence the molecule's electronic properties and binding interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 207110-35-8 | [1][2][3] |

| Molecular Formula | C₇H₇BrFN | [1][2] |

| Molecular Weight | 204.04 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Pale-yellow to Yellow-brown Solid | Synthonix Corporation |

Proposed Retrosynthetic Analysis and Synthesis Pathway

A logical retrosynthetic analysis suggests that this compound can be prepared from a more readily available precursor, 5-fluoro-4-methylaniline. The key transformation is the regioselective bromination of the aromatic ring. However, the directing effects of the existing substituents (amino, fluoro, and methyl groups) present a challenge in achieving bromination at the desired C3 position.

The amino group is a strong activating ortho-, para-director. The methyl group is also an activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director. A direct bromination of 5-fluoro-4-methylaniline would likely lead to a mixture of products with bromination occurring at positions ortho to the strongly activating amino group.

Therefore, a more controlled, multi-step approach is proposed, starting from 2-fluoro-4-methylaniline. This pathway involves a protection-bromination-deprotection sequence to ensure the desired regioselectivity.

Diagram 1: Proposed Synthesis Pathway for this compound

Caption: A proposed three-step synthesis of this compound starting from 2-fluoro-4-methylaniline.

Detailed Experimental Protocols

The following protocols are based on standard procedures for similar transformations found in the chemical literature. Researchers should perform their own optimization and safety assessments.

Step 1: Acetylation of 2-Fluoro-4-methylaniline

Objective: To protect the highly activating amino group as an acetamide. This reduces its directing strength and provides steric hindrance, favoring bromination at the less hindered position.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-methylaniline (1.0 eq) in pyridine (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to afford N-(2-fluoro-4-methylphenyl)acetamide.

Causality of Choices: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. Acetic anhydride is a common and effective acetylating agent. The protection of the amine group is a crucial step to control the regioselectivity of the subsequent bromination.

Step 2: Regioselective Bromination of N-(2-Fluoro-4-methylphenyl)acetamide

Objective: To introduce a bromine atom at the C5 position of the protected aniline, which corresponds to the C3 position in the final product. The acetamido group directs ortho and para. The para position is blocked by the methyl group. Of the two ortho positions, the one further from the bulky acetamido group and activated by the methyl group is favored for substitution.

Protocol:

-

Dissolve N-(2-fluoro-4-methylphenyl)acetamide (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature while stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated if necessary, but this may affect regioselectivity.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(3-bromo-5-fluoro-4-methylphenyl)acetamide.

Causality of Choices: NBS is a mild and selective brominating agent for activated aromatic rings.[4] Acetonitrile is a common solvent for such reactions. The choice of a non-polar aprotic solvent can influence the regioselectivity of the bromination.

Step 3: Hydrolysis of N-(3-Bromo-5-fluoro-4-methylphenyl)acetamide

Objective: To deprotect the acetamido group to yield the final target molecule, this compound.

Protocol:

-

Suspend N-(3-bromo-5-fluoro-4-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

-

Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Causality of Choices: Acid-catalyzed hydrolysis is a standard method for the deprotection of acetamides. The use of ethanol as a co-solvent helps to solubilize the starting material.

Validation and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the structure and regiochemistry of the final product.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Perspectives

This technical guide presents a plausible and scientifically grounded synthetic pathway for this compound. The proposed three-step route, involving protection, regioselective bromination, and deprotection, is designed to overcome the challenges of controlling regioselectivity in the electrophilic substitution of a polysubstituted aniline. This intermediate is of significant interest to the pharmaceutical industry, and the development of a reliable synthetic route is crucial for its application in the synthesis of novel therapeutic agents. Further optimization of reaction conditions and exploration of alternative synthetic strategies could lead to a more efficient and scalable process.

References

- CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

- RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

-

This compound. PubChem. [Link]

-

This compound. AbacipharmTech. [Link]

- CN102993022A - Preparation method of bromoaniline.

-

Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. ChemRar. [Link]

- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

N-Bromosuccinimide. Wikipedia. [Link]

- EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

Sources

A Technical Guide to the Synthesis of 3-Bromo-5-fluoro-4-methylaniline: Strategic Selection of Starting Materials and Synthetic Execution

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical analysis of viable synthetic routes for producing 3-Bromo-5-fluoro-4-methylaniline, a key substituted aniline intermediate in pharmaceutical and agrochemical research. We will move beyond a simple recitation of steps to a deeper exploration of the strategic decisions underpinning the selection of starting materials and the causal factors dictating reaction conditions. This document is structured to provide not just a method, but a framework for thinking about polysubstituted aniline synthesis, emphasizing scientific integrity, experimental robustness, and providing authoritative grounding for the proposed methodologies.

Introduction: The Significance of Polysubstituted Anilines

Substituted anilines, such as this compound, are foundational building blocks in the synthesis of complex organic molecules. The specific arrangement of bromo, fluoro, and methyl groups on the aniline ring offers a versatile scaffold for further chemical modifications. The bromine atom serves as a convenient handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the fluorine atom can enhance metabolic stability and binding affinity in bioactive molecules. The amino group itself is a versatile functional handle for a wide array of chemical transformations. The strategic placement of these substituents makes the target molecule a valuable intermediate for creating diverse libraries of compounds in drug discovery and agrochemical development.

Strategic Selection of Starting Materials: A Comparative Analysis

The efficiency and economic viability of any synthesis are largely determined by the choice of starting materials. For this compound, a retrosynthetic analysis suggests several potential precursors. The most logical approaches involve either introducing a bromine atom to a fluoro-methylaniline or introducing a nitro group (as a precursor to the amine) onto a bromo-fluoro-toluene backbone. Here, we evaluate the most promising commercially available starting materials.

| Starting Material | CAS Number | Commercial Availability | Key Synthetic Transformation |

| 3-Fluoro-4-methylaniline | 452-77-7 | Readily Available[1][2][3][4] | Electrophilic Bromination |

| 3-Bromo-5-fluorotoluene | 202865-83-6 | Readily Available[5][6][7][8] | Nitration and Reduction |

| 5-Fluoro-2-methylaniline | 367-29-3 | Readily Available[9][10][11][12] | Electrophilic Bromination |

| 3-Bromo-4-methylaniline | 7745-91-7 | Readily Available[13][14][15][16] | Fluorination (Challenging) |

Analysis:

-

Route 1 (from 3-Fluoro-4-methylaniline): This is arguably the most direct approach. The amino and methyl groups are activating, ortho-, para-directing groups. Bromination is expected to occur at the positions ortho and para to the strongly activating amino group. The position para to the amine is blocked by the methyl group, and one ortho position is blocked by the fluorine. Therefore, bromination is highly likely to occur at the other ortho position, which is also meta to the methyl group, leading directly to the desired product.

-

Route 2 (from 3-Bromo-5-fluorotoluene): This route involves the introduction of the amino group via a nitration-reduction sequence. The directing effects of the existing substituents must be carefully considered. The methyl group is ortho-, para-directing, while the halogens are ortho-, para-directing deactivators. The position between the bromine and fluorine is sterically hindered. Nitration will likely occur at the position ortho to the methyl group and meta to the two halogens, which, after reduction, will yield the target molecule.

-

Route 3 (from 5-Fluoro-2-methylaniline): Similar to Route 1, this involves electrophilic bromination. The amino group will direct the incoming electrophile to its ortho and para positions. The para position is blocked by the fluorine, and one ortho position is blocked by the methyl group. This leaves the other ortho position as the most likely site for bromination, leading to the desired product.

-

Route 4 (from 3-Bromo-4-methylaniline): Direct fluorination of an aromatic ring is often difficult and requires specialized reagents. While not impossible, it is generally a less favorable approach in a standard laboratory setting compared to the other proposed routes.

Based on this analysis, Routes 1, 2, and 3 represent the most promising and practical synthetic strategies.

Detailed Synthetic Protocols and Mechanistic Rationale

Route 1: Electrophilic Bromination of 3-Fluoro-4-methylaniline

This approach is favored for its directness and high regioselectivity.

Caption: Synthetic workflow for Route 1.

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Fluoro-4-methylaniline (1.0 eq.) in acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The use of NBS is preferred over elemental bromine for its milder reaction conditions and ease of handling.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality and Trustworthiness: The strong activating and directing effect of the amino group, coupled with the steric hindrance and electronic effects of the existing fluoro and methyl substituents, ensures a high degree of regioselectivity for the bromination at the desired position. This inherent selectivity provides a self-validating system for the protocol.

Route 2: Nitration and Reduction of 3-Bromo-5-fluorotoluene

This two-step route is a classic and reliable method for introducing an amino group onto an aromatic ring.

Caption: Synthetic workflow for Route 2.

Protocol:

Step 1: Nitration

-

Acid Mixture Preparation: In a flask cooled to 0 °C, carefully add concentrated sulfuric acid to concentrated nitric acid.

-

Substrate Addition: Slowly add 3-Bromo-5-fluorotoluene (1.0 eq.) to the cooled nitrating mixture, maintaining the temperature below 10 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

-

Work-up: Pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3x).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 3-Bromo-5-fluoro-4-methyl-nitrobenzene.

Step 2: Reduction

-

Reaction Setup: To a solution of the nitro-intermediate from the previous step in ethanol, add iron powder (or tin(II) chloride) and concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux for 2-3 hours.

-

Work-up: Cool the reaction, filter off the iron salts, and neutralize the filtrate with a sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography if necessary. A common method for the reduction of nitroarenes involves iron powder and a catalytic amount of acid.[7]

Causality and Trustworthiness: The directing effects of the substituents on the starting toluene derivative guide the nitration to the desired position. The subsequent reduction of the nitro group to an amine is a high-yielding and well-established transformation in organic synthesis, lending high confidence to this route.

Conclusion

Both the direct bromination of 3-Fluoro-4-methylaniline and the nitration-reduction sequence starting from 3-Bromo-5-fluorotoluene represent robust and reliable strategies for the synthesis of this compound. The choice between these routes may depend on the cost and availability of the starting materials, as well as the specific equipment and safety protocols available in a given laboratory. This guide provides the necessary technical details and mechanistic understanding to empower researchers to make informed decisions and execute these syntheses with a high degree of confidence and success.

References

-

CP Lab Safety. (n.d.). 5-Fluoro-2-methylaniline, 5g, Each. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline. Retrieved from [Link]

-

Ottokemi. (n.d.). 3-Bromo-5-fluorotoluene, 98%. Retrieved from [Link]

Sources

- 1. 3-Fluoro-4-methylaniline 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Fluoro-4-methylaniline | 452-77-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Bromo-5-fluorotoluene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 3-Bromo-5-fluorotoluene, 98% | Fisher Scientific [fishersci.ca]

- 7. calpaclab.com [calpaclab.com]

- 8. 3-Bromo-5-fluorotoluene, 98% 202865-83-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 5-Fluoro-2-methylaniline, 98% | Fisher Scientific [fishersci.ca]

- 11. 5-Fluoro-2-methylaniline | CymitQuimica [cymitquimica.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 3-Bromo-4-methylaniline 98 7745-91-7 [sigmaaldrich.com]

- 14. 3-Bromo-4-methylaniline | 7745-91-7 | TCI EUROPE N.V. [tcichemicals.com]

- 15. parchem.com [parchem.com]

- 16. scbt.com [scbt.com]

An In-Depth Technical Guide to 3-Bromo-5-fluoro-4-methylaniline: A Key Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-5-fluoro-4-methylaniline, a halogenated aniline derivative of significant interest in the fields of pharmaceutical and agrochemical research. We will delve into its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, offering insights grounded in established scientific principles and practices.

Chemical Identity and Nomenclature

The compound with the chemical structure featuring a bromine atom at position 3, a fluorine atom at position 5, and a methyl group at position 4 of an aniline molecule is systematically named according to IUPAC nomenclature.

IUPAC Name: this compound[1]

This name is derived by identifying the parent molecule as aniline and numbering the substituents on the benzene ring to give the lowest possible locants.

Synonyms and Identifiers:

For practical laboratory use and in commercial listings, a variety of synonyms and identifiers are used for this compound. It is crucial for researchers to be familiar with these to ensure accurate identification and procurement.

| Identifier Type | Value | Source |

| CAS Number | 207110-35-8 | [1] |

| Molecular Formula | C₇H₇BrFN | [1] |

| Molecular Weight | 204.04 g/mol | [1] |

| Common Synonyms | 3-Bromo-5-fluoro-p-toluidine, 4-Amino-2-bromo-6-fluorotoluene, Benzenamine, 3-bromo-5-fluoro-4-methyl- | [1] |

| InChI | InChI=1S/C7H7BrFN/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 | [1] |

| InChIKey | PYSVBVGSPMLRRH-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C=C(C=C1Br)N)F | [1] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

Table of Physicochemical Properties:

| Property | Value | Notes and Sources |

| Boiling Point | 259 °C | [2] |

| Melting Point | Not available | Data for the isomer 5-Bromo-4-fluoro-2-methylaniline is 86-90 °C, suggesting the target compound is likely a solid at room temperature.[3][4] |

| Density | Not available | Predicted density for the isomer 3-Bromo-4-fluoroaniline is 1.694 g/cm³.[5] |

| Solubility | Slightly soluble in water. | [6][7] Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. |

| Appearance | Expected to be a solid, possibly crystalline, with a color ranging from white to light yellow or purple. | Based on data for similar compounds.[3][4] |

Spectroscopic Data for Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The aromatic region would likely display two singlets or narrow doublets due to the substitution pattern. The chemical shifts and coupling constants would be influenced by the electronic effects of the bromine, fluorine, and amino groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents, with the carbon atoms bonded to bromine and fluorine showing characteristic shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and C-Br and C-F stretching vibrations at lower wavenumbers. A vapor phase IR spectrum is available for viewing on PubChem.[1]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 203 and a characteristic M+2 peak of nearly equal intensity at m/z 205, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the methyl group or other small fragments.

Synthesis and Reactivity

Conceptual Synthesis Pathway:

While specific, detailed published protocols for the synthesis of this compound are scarce, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach for the synthesis of substituted anilines involves the nitration of a suitable precursor followed by reduction of the nitro group.

A conceptual synthetic workflow for this compound.

Key Reactions and Mechanistic Insights:

-

Electrophilic Aromatic Substitution: The synthesis of halogenated and nitrated anilines heavily relies on electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring. The amino group is a strong activating and ortho-, para-director, while halogens are deactivating but also ortho-, para-directing.

-

Bromination: The introduction of a bromine atom onto an aromatic ring can be achieved using various brominating agents such as molecular bromine (Br₂), N-bromosuccinimide (NBS), or by methods like copper-catalyzed oxidative bromination.[8] The choice of reagent and reaction conditions is crucial to control the regioselectivity.

-

Cross-Coupling Reactions: The bromine atom in this compound serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.[9]

Applications in Research and Drug Development

Halogenated anilines are pivotal building blocks in the synthesis of a wide array of biologically active molecules. The presence of fluorine and bromine atoms in this compound imparts unique properties that are highly sought after in medicinal chemistry.

-

Influence of Fluorine: The introduction of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties.[9]

-

Role of Bromine: The bromine atom provides a reactive site for the aforementioned cross-coupling reactions, enabling the facile introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) of a lead compound.[9]

Potential Therapeutic Areas:

While specific drugs synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in various classes of therapeutic agents. A closely related isomer, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated for their potential in cancer therapy.[4] This suggests that this compound could also serve as a valuable precursor for novel therapeutics targeting a range of diseases.

Furthermore, substituted anilines are core components of many kinase inhibitors, which are a major class of anti-cancer drugs. The unique substitution pattern of this compound makes it an attractive starting material for the development of novel kinase inhibitors.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of the potential hazards and recommended safety measures.

GHS Hazard Classification:

Based on data for similar compounds, this compound is expected to have the following GHS hazard classifications:

-

Acute Toxicity, Oral: Harmful if swallowed.

-

Acute Toxicity, Dermal: Harmful in contact with skin.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Acute Toxicity, Inhalation: Harmful if inhaled.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling:

Recommended safety workflow for handling this compound.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Eye and Face Protection: Wear tightly fitting safety goggles and, for larger quantities or when there is a risk of splashing, a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all personal contact with the skin.

-

Respiratory Protection: If working with the solid material in a way that may generate dust, or if engineering controls are inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of substituents provides a platform for a wide range of chemical transformations, making it an attractive building block for the synthesis of complex target molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development. As the demand for novel, highly functionalized molecules continues to grow, the importance of specialized building blocks like this compound is set to increase.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Sharma, V., et al. Supporting Information. New Journal of Chemistry. [Link]

-

PubChem. 3-Bromo-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]

-

Kitamura, M., et al. A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 2012(10), 1511-1513. [Link]

-

MySkinRecipes. This compound. [Link]

- Google Patents. Method of preparing 3-bromo-4-methylaniline.

- Google Patents. Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

PubChem. 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. [Link]

- Google P

- Google Patents. Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea.

-

AbacipharmTech. This compound. [Link]

-

Fisher Scientific. 3-Bromo-5-methylaniline, 98%. [Link]

-

PubChem. 3-Bromo-5-fluoro-2-methylaniline. National Center for Biotechnology Information. [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

- Google Patents. Advanced drug development and manufacturing.

-

MySkinRecipes. This compound. [Link]

-

SpectraBase. 3-Bromo-4-methyl-aniline. [Link]

Sources

- 1. This compound | C7H7BrFN | CID 53484256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]

- 3. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 4. ossila.com [ossila.com]

- 5. 3-Bromo-4-fluoroaniline | 656-64-4 [chemicalbook.com]

- 6. 3-Bromo-5-methylaniline, 98% | Fisher Scientific [fishersci.ca]

- 7. 1356113-07-9|4-Bromo-3-fluoro-5-methylaniline|BLD Pharm [bldpharm.com]

- 8. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]

- 9. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]

3-Bromo-5-fluoro-4-methylaniline literature review

An In-Depth Technical Guide to 3-Bromo-5-fluoro-4-methylaniline: Synthesis, Properties, and Applications in Modern Drug Discovery

Executive Summary

This compound is a strategically-substituted aromatic amine that has emerged as a valuable building block in the field of medicinal chemistry. Its unique trifunctional nature—possessing a reactive amine group, a versatile bromine atom for cross-coupling, and a fluorine atom for modulating pharmacokinetic properties—makes it an indispensable intermediate in the synthesis of complex, high-value molecules. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, key reactivity patterns, and significant applications, particularly in the development of targeted therapeutics. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with mechanistic insights to facilitate its effective utilization in research and development settings.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and well-characterized chemical building blocks. This compound (CAS No: 207110-35-8) is one such scaffold, offering a unique convergence of chemical handles that are highly sought after by medicinal chemists.[1]

The core structure features:

-

An Aniline Moiety: The primary amine group serves as a classical nucleophile and a key anchor point for building amide, sulfonamide, or urea linkages, which are prevalent in bioactive molecules. It also provides a route to diazonium salts for further functionalization.

-

A Bromine Substituent: The bromine atom is a linchpin for modern synthetic chemistry, serving as an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).[2][3] This allows for the facile and controlled introduction of diverse aryl, heteroaryl, or alkyl groups.

-

A Fluorine Substituent: The strategic placement of a fluorine atom is a cornerstone of modern medicinal chemistry.[4] Fluorine, due to its high electronegativity and small size, can profoundly influence a molecule's properties by altering its conformation, pKa, metabolic stability, and binding affinity to protein targets.[3][5] Its presence can block sites of metabolic oxidation and enhance membrane permeability, thereby improving the overall pharmacokinetic profile of a drug candidate.[6]

This combination of reactive sites on a simple aromatic core makes this compound a powerful intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[1][7]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key identifiers and properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [8] |

| CAS Number | 207110-35-8 | [1][8] |

| Molecular Formula | C₇H₇BrFN | [1][8] |

| Molecular Weight | 204.04 g/mol | [1][8] |

| Physical Form | Solid | |

| Canonical SMILES | CC1=C(C=C(C=C1Br)N)F | |

| InChIKey | PYSVBVGSPMLRRH-UHFFFAOYSA-N |

Table 2: Predicted Spectroscopic Data

While a complete, published spectrum was not available, the expected NMR and IR signatures can be predicted based on the analysis of structurally similar compounds.[9][10][11]

| Spectrum | Expected Chemical Shifts / Frequencies |

| ¹H NMR | δ ~ 6.5-7.0 ppm (aromatic protons, complex coupling), δ ~ 3.5-4.0 ppm (broad singlet, -NH₂ protons), δ ~ 2.0-2.2 ppm (singlet, -CH₃ protons). |

| ¹³C NMR | δ ~ 140-160 ppm (C-F, C-N, C-Br carbons), δ ~ 110-135 ppm (aromatic carbons), δ ~ 15-20 ppm (-CH₃ carbon). |

| ¹⁹F NMR | A single resonance, with coupling to adjacent aromatic protons. |

| IR Spectroscopy | ~3300-3500 cm⁻¹ (N-H stretching), ~2900-3000 cm⁻¹ (C-H stretching), ~1600 cm⁻¹ (aromatic C=C bending), ~1200-1300 cm⁻¹ (C-F stretching). |

Synthesis and Mechanistic Insights

The synthesis of polysubstituted anilines like this compound requires a carefully planned, regioselective approach. A plausible and industrially scalable synthetic route can be adapted from established methodologies for preparing related halogenated aromatic amines.[12] The strategy typically involves the sequential introduction of substituents onto a simpler, commercially available starting material like 3-fluoro-4-methylaniline.

A representative synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a generalized procedure based on standard organic synthesis techniques for aniline functionalization and bromination.[13]

Step 1: Acetylation (Amine Protection)

-

To a stirred solution of 3-fluoro-4-methylaniline (1.0 eq.) in dichloromethane (DCM) at 0 °C, add acetic anhydride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated sodium bicarbonate solution and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-fluoro-4-methylphenyl)acetamide, which can often be used in the next step without further purification.

Causality: The amine group is a strong activating group for electrophilic aromatic substitution, which can lead to multiple bromination products and side reactions. Acetylation converts the amine to a less-activating acetamide group, which ensures controlled, regioselective monobromination.

Step 2: Regioselective Bromination

-

Dissolve the N-(3-fluoro-4-methylphenyl)acetamide intermediate (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise while maintaining the temperature below 25 °C.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic extracts, dry, and concentrate to yield the crude bromo-intermediate.

Causality: The acetamido group is an ortho, para-director. The position para to the acetamido group is blocked by the methyl group. Of the two ortho positions, the one activated by both the methyl and acetamido groups and not sterically hindered is preferentially brominated. The fluorine atom also influences the regioselectivity.

Step 3: Deprotection (Hydrolysis)

-

Reflux the crude bromo-intermediate in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl) for 4-8 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) until pH > 10.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Trustworthiness: Each step of this protocol can be monitored using standard analytical techniques (TLC, LC-MS) to validate the conversion and purity of intermediates. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in its ability to undergo a variety of selective chemical transformations at its distinct functional groups. This allows for its stepwise incorporation into complex molecular scaffolds.

-

Reactions at the Amine Group: The -NH₂ group can readily undergo acylation, sulfonylation, alkylation, and diazotization, providing access to a wide array of derivatives.

-

Reactions at the Bromine Atom: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[14]

The diagram below illustrates these key derivatization pathways.

Caption: Key reaction pathways for derivatizing this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated anilines are critical intermediates in the synthesis of pharmaceuticals.[7] The specific substitution pattern of this compound makes it particularly suitable for the synthesis of kinase inhibitors and other targeted agents. While direct examples naming this exact molecule are sparse in public literature, its utility can be inferred from its structural similarity to intermediates used in the synthesis of potent bioactive compounds.

For instance, the closely related building block, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of MDL compounds, which are allosteric activators of sirtuin 6 (SIRT6), a target for cancer therapy.[18][19]

Furthermore, analysis of patented structures reveals the frequent use of the dichlorophenyl-pyrazinamine scaffold in kinase inhibitors. For example, the potent and selective SHP2 inhibitor, SHP099, features a dichlorophenyl group attached to an aminopyrazine core.[20][21] The this compound scaffold is an ideal precursor for synthesizing analogs of such compounds, where the bromoaniline portion could be elaborated via Suzuki coupling to form the central bi-aryl core common to many kinase inhibitors. The fluorine and methyl groups provide tools to fine-tune potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties.

Safety, Handling, and Storage

As with most halogenated anilines, this compound should be handled with appropriate safety precautions.

-

Hazard Identification: Similar compounds are classified as harmful if swallowed, inhaled, or in contact with skin. They can cause serious skin and eye irritation and may cause respiratory irritation.[22]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid formation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate that provides a robust platform for the rapid generation of molecular diversity in drug discovery programs. Its strategically positioned functional groups enable chemists to perform sequential, high-yielding transformations, including amide bond formations and palladium-catalyzed cross-coupling reactions. The integral fluorine and methyl groups offer crucial levers for optimizing the ADME-Tox profile of lead compounds. This guide has provided a technical foundation for its synthesis, reactivity, and application, underscoring its significant potential for accelerating the development of next-generation therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16). The Chemical Profile of 3-Bromo-5-fluoro-4-methoxyaniline: Properties and Handling.

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis.

- Benchchem. A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.

- Benchchem. 3-Bromo-5-fluoro-4-methoxyaniline.

-

PubChem. 3-Bromo-5-fluoro-2-methylaniline. National Center for Biotechnology Information. Available at: [Link]

- MySkinRecipes. This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.

-

PubChem. 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. Available at: [Link]

-

Sun, H., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

- Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- O'Brien, C. J., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Organic & Biomolecular Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates.

- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

- Kim, J., et al. (2012). A Practical Procedure for Regioselective Bromination of Anilines. Synlett.

-

SpectraBase. 3-Bromo-4-methyl-aniline. Available at: [Link]

-